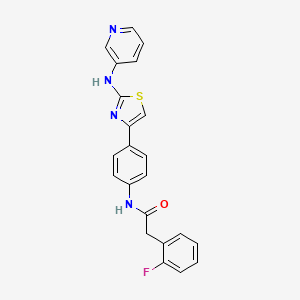

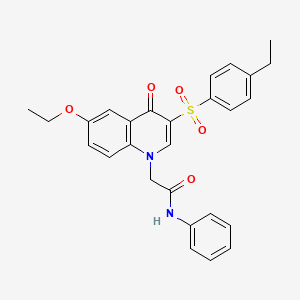

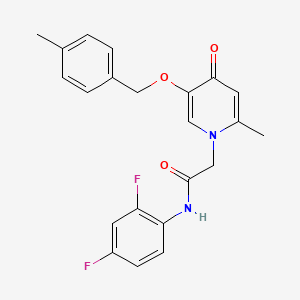

![molecular formula C22H20N2O2S B3016687 5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899929-39-6](/img/structure/B3016687.png)

5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a thieno[2,3-d]pyrimidine derivative, which is a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. Although the specific compound is not directly synthesized or analyzed in the provided papers, the papers do discuss related pyrimidine derivatives and their synthesis, which can provide insights into the possible characteristics and synthetic pathways for the compound of interest.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the alkylation of precursor molecules. For instance, methylation of dipyrimidine-dione derivatives using dimethyl sulfate in the presence of LiOH in aqueous solution leads to dimethyl derivatives . Similarly, reactions of alkylamino-formyl-dimethylpyrimidine-diones with α-amino acid derivatives can yield azomethine ylides or pyrimido[4,5-b]azepine derivatives depending on the substituents used . These methods suggest that the synthesis of the compound might involve similar alkylation or condensation reactions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using various spectroscopic methods. For example, a related compound was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . The ground state molecular geometry can be calculated using density functional methods (DFT), and the electronic absorption spectra can be analyzed using TD-DFT methods, as demonstrated in the synthesis of a hydroxy-dimethylpyrimidine-dione derivative . These techniques would likely be applicable in analyzing the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can vary depending on the substituents and reaction conditions. For instance, the synthesis of indeno- and benzo-pyrimidine-dione derivatives from reactions of arylidene-dihydroindenones and amino-dimethylpyrimidine-diones under mild conditions has been described . Additionally, the regioselective synthesis of pyrimidine annelated heterocycles from hydroxyuracil derivatives using different reagents and conditions has been reported . These studies indicate that the compound of interest may also undergo various chemical reactions, leading to the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds can be inferred. Pyrimidine derivatives often exhibit high yields and can be characterized by their melting points, solubility, and stability under different conditions. The electronic and optical properties, such as frontier molecular orbital analyses (HOMO-LUMO) and nonlinear optical (NLO) properties, can provide insights into the reactivity and potential applications of these compounds .

Aplicaciones Científicas De Investigación

Pyrimidine Derivatives in Scientific Research

Pyrimidine derivatives have been recognized for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have highlighted their potential in the development of new therapeutic agents. These compounds exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. The detailed SAR analysis provides clues for synthesizing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity (Rashid et al., 2021).

Optoelectronic Applications

Furthermore, the incorporation of pyrimidine fragments into π-extended conjugated systems has shown significant value in creating novel optoelectronic materials. Quinazolines and pyrimidines, including derivatives structurally akin to the specified compound, have applications related to photo- and electroluminescence. These compounds have been utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The research indicates that functionalized quinazolines and pyrimidines play a crucial role in fabricating materials for organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).

Pharmacologically Active Compounds

Pyrimidine derivatives have been extensively analyzed for their pharmacological activity, leading to their consideration as a promising scaffold for the development of new biologically active compounds. These substances exhibit a broad range of activities, including antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The systematic analysis of pyrimidine derivatives from a pharmacological viewpoint can serve as a basis for further research into new highly effective and safe medicines (Chiriapkin, 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

5,6-dimethyl-1-[(3-methylphenyl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c1-14-8-7-9-17(12-14)13-23-21-19(15(2)16(3)27-21)20(25)24(22(23)26)18-10-5-4-6-11-18/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYNURHDUPRNSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3016605.png)

![methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3016611.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016613.png)

![2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3016614.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B3016615.png)

![4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B3016622.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016624.png)